molecular formula C12H18N2O2 B13287109 Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate

Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate

Cat. No.: B13287109
M. Wt: 222.28 g/mol
InChI Key: PMKUCNVWVOFBLR-UHFFFAOYSA-N
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Description

Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a cyclohexyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include pyrazole-4-carboxylic acids, alcohol derivatives, and various substituted pyrazoles.

Scientific Research Applications

Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies to understand the biological activities of pyrazole derivatives and their interactions with biological targets.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pyrazole ring is known to interact with various biological pathways, including those involved in inflammation, pain, and microbial growth.

Comparison with Similar Compounds

Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of a cyclohexyl group.

    Ethyl 1-phenyl-1H-pyrazole-4-carboxylate: Contains a phenyl group instead of a cyclohexyl group.

    Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate: Contains a tert-butyl group instead of a cyclohexyl group.

These compounds share similar chemical properties but differ in their biological activities and applications due to the variations in their substituent groups.

This compound stands out due to its unique cyclohexyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 1-cyclohexylpyrazole-4-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-2-16-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h8-9,11H,2-7H2,1H3

InChI Key

PMKUCNVWVOFBLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2CCCCC2

Origin of Product

United States

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